2-[(1-Phenylpropyl)amino]butan-1-ol
Description
2-[(1-Phenylpropyl)amino]butan-1-ol is an organic compound with the molecular formula C13H21NO. It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to an amino group and a butanol moiety .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(1-phenylpropylamino)butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-3-12(10-15)14-13(4-2)11-8-6-5-7-9-11/h5-9,12-15H,3-4,10H2,1-2H3 |
InChI Key |
IBHAPVSEXAHHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpropyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the alcohol group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize alcohols from carbonyl compounds. In this case, the Grignard reagent reacts with a suitable carbonyl compound to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylpropyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-[(1-Phenylpropyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylpropyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Ephedrine: A compound with similar structure and pharmacological properties, used as a bronchodilator and stimulant.
Pseudoephedrine: Another related compound, commonly used as a decongestant.
Uniqueness
2-[(1-Phenylpropyl)amino]butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, propyl chain, amino group, and butanol moiety allows it to participate in a wide range of chemical reactions and interact with various molecular targets .
Biological Activity
2-[(1-Phenylpropyl)amino]butan-1-ol, a compound with significant pharmacological potential, is a derivative of phenylpropylamine. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a butanol backbone with an amino group and a phenylpropyl substituent, which may influence its interaction with biological systems.
Research indicates that this compound may act through several mechanisms:
- Monoamine Reuptake Inhibition : Similar to other phenylpropylamines, this compound is hypothesized to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to increased levels in the synaptic cleft .
- Lysosomal Phospholipase A2 Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit lysosomal phospholipase A2 (LPLA2), which plays a role in phospholipid metabolism and cellular signaling pathways .
Antidepressant Effects
Studies have shown that derivatives of phenylpropylamines exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to this compound demonstrated significant reductions in depressive behaviors in rodent models when administered at specific dosages .
Anticancer Activity
Recent investigations into the anticancer potential of phenylaminopropanol derivatives have revealed promising results. For example, certain analogs showed cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study on Antidepressant Activity
In a controlled study, rats treated with this compound showed significant improvement in forced swim tests compared to controls. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg over two weeks, leading to a notable decrease in immobility time, indicative of antidepressant effects .
Anticancer Research
A study evaluating the cytotoxicity of various phenylaminopropanol derivatives found that this compound exhibited IC50 values comparable to established anticancer agents against human tumor cell lines. The data suggested that the compound could induce apoptosis through mitochondrial pathways, furthering its potential as an anticancer agent .
Data Summary
| Biological Activity | Effect | Dosage/Concentration | Model/Study Type |
|---|---|---|---|
| Antidepressant | Reduced depressive behavior | 5 mg/kg - 20 mg/kg | Rodent model (forced swim test) |
| Cytotoxicity against cancer | Induction of apoptosis | IC50 values comparable to controls | Human tumor cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
